4-Chloro-2-ethyl-6-iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving reactions with halogenated quinazolines. It is referenced in multiple chemical databases and patents, indicating its relevance in research and development.
4-Chloro-2-ethyl-6-iodoquinazoline is classified as a halogenated quinazoline derivative. Its molecular formula is , and it has a molecular weight of approximately 251.53 g/mol. The presence of chlorine and iodine atoms contributes to its unique chemical properties.
The synthesis of 4-chloro-2-ethyl-6-iodoquinazoline can be achieved through several methods, primarily involving the reaction of 6-iodoquinazoline derivatives with chlorinated reagents. One common method includes:
The reaction conditions typically involve refluxing at elevated temperatures (100-150 °C) for several hours, allowing for complete conversion and purification of the product through recrystallization or chromatography.
4-Chloro-2-ethyl-6-iodoquinazoline features a quinazoline core with specific substitutions:
This substitution pattern is crucial for its biological activity and reactivity.
The structural formula can be represented as follows:
The three-dimensional structure can be modeled using molecular visualization software, which helps in understanding its spatial configuration and potential interactions with biological targets.
4-Chloro-2-ethyl-6-iodoquinazoline participates in various chemical reactions, including:
The reactivity of this compound can be influenced by the electronic effects of the halogen substituents, making it a versatile intermediate for further synthetic applications.
The mechanism of action for 4-chloro-2-ethyl-6-iodoquinazoline typically involves its interaction with specific biological targets, such as enzymes or receptors. The halogen atoms can enhance binding affinity due to their electronegative nature.
Research indicates that compounds similar to 4-chloro-2-ethyl-6-iodoquinazoline may exhibit anticancer properties by inhibiting specific kinases or other proteins involved in cell signaling pathways .
Key physical properties include:
Chemical properties encompass:
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 251.53 g/mol |
Density | Not specified |
Solubility | Soluble in DMSO |
4-Chloro-2-ethyl-6-iodoquinazoline has several scientific uses:
Regioselective halogenation of quinazoline scaffolds requires precise control over electronic and steric factors. For 4-chloro-2-ethyl-6-iodoquinazoline (CAS: 351426-09-0), the synthesis typically begins with cyclocondensation of 2-amino-5-iodobenzamide with propionaldehyde derivatives. The C4-chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux with triethylamine as base, yielding 86% of the target compound. This high regioselectivity stems from the α-nitrogen effect at C4, which increases electrophilicity despite the higher bond dissociation energy (BDE) of C(4)–Cl (83.14 kcal/mol) compared to C(6)–I (66.45 kcal/mol) [1] [3]. The iodine atom at C6 is introduced prior to ring formation via 2-amino-5-iodobenzamide, as direct iodination of preformed quinazolines faces steric challenges from the 2-ethyl group.
Key Factors Governing Halogen Placement:
Table 1: Regioselectivity Drivers in Quinazoline Halogenation
Position | Bond Type | BDE (kcal/mol) | Reactivity Order |
---|---|---|---|
C4 | C–Cl | 83.14 | High activation (α-nitrogen) |
C6 | C–I | 66.45 | Preferred for oxidative addition |
The C6–I bond in 4-chloro-2-ethyl-6-iodoquinazoline exhibits exceptional reactivity in Pd-catalyzed cross-couplings, enabling sequential polycarbo-substitution. Sonogashira reactions with terminal alkynes (e.g., phenylacetylene) use Pd(PPh₃)₂Cl₂/CuI/Cs₂CO₃ in THF, affording 4-chloro-6-alkynyl derivatives in >90% yield within 2 hours at room temperature [1] [3]. This selectivity contrasts with chloro-bromo quinazolines, where C4–Cl reacts first. DFT calculations confirm that the C–I bond’s low BDE facilitates oxidative addition, overriding the α-nitrogen effect at C4. Suzuki-Miyaura couplings at C6 are equally efficient with arylboronic acids (Pd(OAc)₂/XPhos, K₃PO₄, dioxane, 80°C), while C4–Cl can later participate in Buchwald-Hartwig amination [3] [4].
Reactivity Trends:
Table 2: Cross-Coupling Reactions at C6–I Bond
Reaction Type | Conditions | Yield (%) | Selectivity |
---|---|---|---|
Sonogashira (Alkyne) | Pd(PPh₃)₂Cl₂, CuI, Cs₂CO₃, THF, r.t. | 92–95 | C6 > C4–Cl |
Suzuki (Aryl) | Pd(OAc)₂, SPhos, K₃PO₄, dioxane, 80°C | 88 | C6 exclusive |
Microwave irradiation significantly enhances the efficiency of quinazoline cyclization and halogenation. The synthesis of 2-ethyl-6-iodoquinazolin-4(3H)-one from 2-amino-5-iodobenzamide and propionaldehyde, traditionally requiring 7 hours under reflux, completes in 45 minutes at 150°C under microwave conditions with 95% yield [2] [7]. Subsequent C4 chlorination using POCl₃ with NEt₃ is accelerated from 6 hours to 20 minutes at 120°C, minimizing decomposition by-products. This method reduces side products like dimeric impurities by >30% compared to conventional heating and is scalable to 100-g batches. Key advantages include uniform thermal energy distribution and rapid pressure/temperature control, which prevent tar formation during ring closure [5] [7].
Process Improvements:
Table 3: Microwave vs. Conventional Synthesis
Step | Conventional (Time/Yield) | Microwave (Time/Yield) |
---|---|---|
Cyclization | 7 h / 83% | 45 min / 95% |
Chlorination (C4) | 6 h / 78% | 20 min / 85% |
One-pot strategies for 4-chloro-2-ethyl-6-iodoquinazoline leverage the orthogonal reactivity of C6–I and C4–Cl bonds. A sequential Sonogashira/Stille cascade demonstrates this: after initial alkyne coupling at C6, the same vessel is charged with arylstannane (1.2 equiv), Pd₂(dba)₃, and AsPh₃, yielding bis-functionalized quinazolines in 87% yield without isolating intermediates [1] [3] [8]. For heteroatom introduction, C6–I amidation (Pd(OAc)₂/Xantphos, Cs₂CO₃) precedes C4–Cl substitution with morpholine, achieving 76% overall yield. Critical to success is avoiding ligand exchange between steps; Xantphos remains effective for both C–N and C–C couplings due to its stable bidentate coordination [6] [8].
Design Principles:
Table 4: One-Pot Sequential Functionalization Examples
Sequence | Conditions | Overall Yield (%) |
---|---|---|
Sonogashira → Stille | Pd(PPh₃)₂Cl₂/CuI → Pd₂(dba)₃/AsPh₃ | 87 |
Sonogashira → Buchwald | Pd(OAc)₂/Xantphos → Pd₂(dba)₃/BINAP | 76 |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0